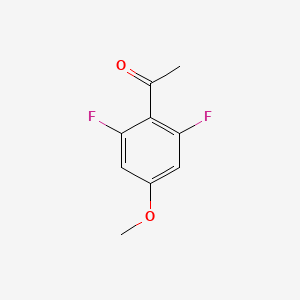

2',6'-Difluoro-4'-methoxyacetophenone

Übersicht

Beschreibung

2',6'-Difluoro-4'-methoxyacetophenone is a chemical compound with the molecular formula C9H8F2O2. It is a white crystalline solid with a melting point of 60-62°C. This compound is widely used in various fields, including medical, environmental, and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2',6'-Difluoro-4'-methoxyacetophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,6-difluoro-4-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 2',6'-Difluoro-4'-methoxyacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohols.

Substitution: Derivatives with substituted functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

DFMA is primarily utilized as a building block in the synthesis of biologically active molecules. Its structural characteristics enable it to serve as a precursor for various pharmaceutical compounds, particularly those targeting G protein-coupled receptors (GPCRs) linked to metabolic diseases such as type 2 diabetes. Preliminary studies indicate that DFMA acts as a GPCR40 agonist, which could be pivotal in developing new treatments for metabolic disorders.

Organic Synthesis

Due to its unique functional groups, DFMA is valuable in organic synthesis for creating complex molecules. It participates in various chemical reactions, including electrophilic aromatic substitution and nucleophilic addition reactions, making it an essential reagent in synthetic chemistry.

Material Science

DFMA has potential applications in the development of advanced materials. Its reactivity can be harnessed to create polymers with specific properties, such as enhanced thermal stability or tailored solubility profiles. Research into its use in polymer chemistry is ongoing, focusing on its role in modifying polymer characteristics through copolymerization techniques.

Research conducted on DFMA has shown promising results regarding its interaction with GPCRs. In vitro studies demonstrated that DFMA effectively binds to GPCR40, leading to increased insulin sensitivity in cellular models. These findings suggest that DFMA could be developed into a therapeutic agent for managing type 2 diabetes.

Case Study 2: Polymer Modification

A study focused on incorporating DFMA into N-isopropylacrylamide terpolymers revealed that the addition of this compound significantly influenced the phase transition temperature of the resulting materials. This modification could lead to the development of smart materials with applications in drug delivery systems and responsive hydrogels.

Wirkmechanismus

The mechanism of action of 2',6'-Difluoro-4'-methoxyacetophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Vergleich Mit ähnlichen Verbindungen

1-(2-Hydroxy-4-methoxyphenyl)ethanone: This compound has a hydroxyl group instead of a fluorine atom, which affects its reactivity and biological activity.

1-(2,3-Difluoro-4-methoxyphenyl)ethanone: The position of the fluorine atoms differs, leading to variations in chemical properties and applications.

Uniqueness: 2',6'-Difluoro-4'-methoxyacetophenone is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both fluorine and methoxy groups enhances its stability and makes it a valuable intermediate in various synthetic pathways.

Biologische Aktivität

2',6'-Difluoro-4'-methoxyacetophenone (CAS No. 886498-84-6) is an aromatic compound notable for its potential biological activities. Characterized by the presence of two fluorine atoms at the 2 and 6 positions and a methoxy group at the 4 position of the acetophenone structure, it has garnered interest in pharmaceutical research. This article explores its biological activity, focusing on its interaction with biological receptors, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHFO

- Molecular Weight : Approximately 188.16 g/mol

- Structure : The compound's unique arrangement of functional groups enhances its reactivity and stability, making it a valuable building block in organic synthesis.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly as a potential pharmaceutical agent. Its role as a G protein-coupled receptor (GPCR) 40 agonist suggests implications in metabolic pathways, particularly in the treatment of type 2 diabetes.

Research indicates that this compound interacts with various biological receptors, influencing metabolic processes. It is hypothesized that its binding affinity to GPCRs may enhance insulin secretion and glucose uptake, which are critical in managing diabetes .

Pharmacological Studies

-

G Protein-Coupled Receptor Activation :

- Studies have shown that this compound acts as an agonist for GPCR40, which is involved in glucose metabolism and insulin secretion.

- The activation of GPCRs can lead to downstream signaling effects that enhance insulin sensitivity.

- Antidiabetic Potential :

- Toxicity and Safety Profile :

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique properties attributed to the dual fluorination and methoxy substitution:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Fluoro-4-methoxyacetophenone | 74457-86-6 | 0.94 |

| 3-Fluoro-4-methoxyacetophenone | 455-91-4 | 0.88 |

| (4-Fluorophenyl)(4-methoxyphenyl)methanone | 345-89-1 | 0.89 |

The unique arrangement of fluorine atoms may confer distinct electronic properties that enhance biological activity compared to other derivatives.

Case Studies

- In Vitro Assays :

-

Animal Models :

- In animal studies, administration of the compound resulted in improved glucose tolerance and insulin sensitivity, supporting its role as a GPCR agonist.

Eigenschaften

IUPAC Name |

1-(2,6-difluoro-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-5(12)9-7(10)3-6(13-2)4-8(9)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVNPIUPAKOREH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1F)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397345 | |

| Record name | 1-(2,6-difluoro-4-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-84-6 | |

| Record name | 1-(2,6-difluoro-4-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.